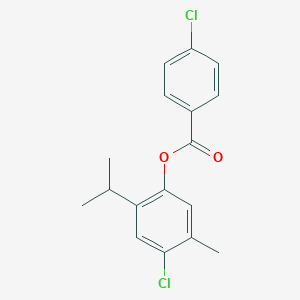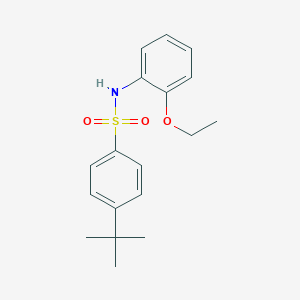
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic organic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group and a dimethylpyrimidinyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-chlorophenol by the amine group of 4,6-dimethyl-2-pyrimidinylamine, followed by acetylation to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis, including the use of catalysts and temperature control. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorophenoxy and dimethylpyrimidinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3), leading to the formation of substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different substituents on the chlorophenoxy or dimethylpyrimidinyl groups.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a
Propriétés
Formule moléculaire |
C14H14ClN3O2 |
|---|---|
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Clé InChI |
XRISSHSHRQQMOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl{[(4-methylphenyl)sulfonyl]oxy}(diphenyl)acetate](/img/structure/B311878.png)
![Ethyl2-{[(6-{[2-(ethoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311880.png)
![Dimethyl 5-[(3-cyclohexylpropanoyl)amino]isophthalate](/img/structure/B311884.png)







